molecular formula C3H6F2N2O2S B2849822 3,3-Difluoroazetidine-1-sulfonamide CAS No. 924307-86-8

3,3-Difluoroazetidine-1-sulfonamide

Cat. No.: B2849822
CAS No.: 924307-86-8
M. Wt: 172.15
InChI Key: SBGHHENIBRVZAI-UHFFFAOYSA-N
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Description

3,3-Difluoroazetidine-1-sulfonamide: is a chemical compound with the molecular formula C3H6F2N2O2S and a molecular weight of 172.16 g/mol It is characterized by the presence of a four-membered azetidine ring substituted with two fluorine atoms and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoroazetidine-1-sulfonamide typically involves the reaction of azetidine derivatives with fluorinating agents and sulfonamide precursors. One common method includes the fluorination of azetidine-1-sulfonamide using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoroazetidine-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,3-Difluoroazetidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The sulfonamide group plays a crucial role in the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .

Comparison with Similar Compounds

  • 3-Fluoroazetidine-1-sulfonamide
  • 3,3-Dichloroazetidine-1-sulfonamide
  • 3,3-Dibromoazetidine-1-sulfonamide

Comparison: Compared to its analogs, 3,3-Difluoroazetidine-1-sulfonamide exhibits unique properties due to the presence of two fluorine atoms. These fluorine atoms enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets. Additionally, the difluoro substitution pattern imparts distinct electronic and steric effects, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3,3-difluoroazetidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F2N2O2S/c4-3(5)1-7(2-3)10(6,8)9/h1-2H2,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGHHENIBRVZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of benzyl (3,3-difluoroazetidin-1-yl)sulfonylcarbamate (Preparation 22, 800 mg, 2.61 mmol) in methanol (20 mL) was added 10% palladium hydroxide on charcoal (150 mg) and methylcyclohexadiene (4.9 g, 52.3 mmol) and the mixture heated at reflux for 18 hours. Once cooled the reaction mixture was filtered through Celite™ and concentrated to give the title compound as an amber oil (410 mg, 91%).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
Yield
91%

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